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Compound of Interest

Compound Name: 5-(Difluoromethyl)pyrazin-2-amine

CAS No.: 1785551-80-5

Cat. No.: B1530726 Get Quote

5-(Difluoromethyl)pyrazin-2-amine is a heterocyclic building block of significant interest to the

pharmaceutical and agrochemical industries. Its structure marries two key features that are

highly sought after in the design of bioactive molecules: the pyrazine core and the

difluoromethyl group.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a

well-established pharmacophore found in numerous clinically approved drugs.[1][2] The

nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the

ring, enabling it to interact with a wide array of biological targets.[2][3] This scaffold is known for

its metabolic stability and is a component in drugs with applications ranging from anticancer to

antimicrobial and neuroprotective activities.[1]

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal

chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] The

difluoromethyl (CHF₂) group, in particular, serves as a lipophilic bioisostere for hydroxyl or thiol

groups. Its introduction can profoundly influence a molecule's physicochemical properties,

including lipophilicity, metabolic stability, membrane permeability, and binding affinity, often

leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

This guide provides a comprehensive overview of the core chemical properties, synthetic

strategies, reactivity profile, and therapeutic potential of 5-(Difluoromethyl)pyrazin-2-amine,

offering a technical resource for researchers and scientists engaged in drug development.
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Physicochemical and Spectroscopic Profile
The fundamental properties of 5-(Difluoromethyl)pyrazin-2-amine are summarized below.

This data is essential for its handling, characterization, and application in synthetic chemistry.

Property Value Source

CAS Number 1785551-80-5 [6][7]

Molecular Formula C₅H₅F₂N₃ [6]

Molecular Weight 145.11 g/mol [6]

Appearance Yellow Solid [6]

Purity ≥95.00% [6]

Storage Store at 0-8 °C [6]

Table 1: Core Physicochemical Properties.

Spectroscopic Characterization
While specific, detailed spectra are proprietary to manufacturers, the expected NMR and MS

characteristics can be predicted based on the molecule's structure:

¹H NMR: The spectrum would feature a characteristic triplet for the proton of the CHF₂ group

due to coupling with the two fluorine atoms. Signals for the two distinct protons on the

pyrazine ring would appear in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet

corresponding to the amine (-NH₂) protons would also be present.

¹³C NMR: Carbon signals would be observed for the four unique carbons in the pyrazine ring

and the carbon of the difluoromethyl group. The carbon in the CHF₂ group would appear as

a triplet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: A doublet signal would be expected, corresponding to the two equivalent fluorine

atoms coupled to the single proton of the difluoromethyl group.

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 145.04,

corresponding to the exact mass of the compound.
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Synthesis and Chemical Reactivity
The synthesis of 5-(Difluoromethyl)pyrazin-2-amine is a multi-step process that requires

strategic introduction of both the amine and the difluoromethyl functionalities onto the pyrazine

core.

Synthetic Strategy Overview
A plausible and efficient synthetic route involves the initial formation of a halogenated pyrazine

precursor, followed by difluoromethylation and subsequent amination.

2-Aminopyrazine 2-Halopyrazine
(e.g., 2-Chloropyrazine)

 Sandmeyer
 Reaction 2-Halo-5-(difluoromethyl)pyrazine

 C-H Difluoromethylation
 (Radical-based methods) 5-(Difluoromethyl)pyrazin-2-amine

 Nucleophilic Aromatic
 Substitution (SNAr)
 (e.g., NH₃, heat) 

Click to download full resolution via product page

Caption: A potential synthetic workflow for 5-(Difluoromethyl)pyrazin-2-amine.

Halogenation: The synthesis often begins with a commercially available pyrazine, which is

halogenated to install a suitable leaving group (e.g., chlorine or bromine) at the 2-position.

Difluoromethylation: The introduction of the CHF₂ group is a critical and often challenging

step.[1] Modern methods for direct C-H difluoromethylation of heteroaromatics are highly

valuable. Radical-based approaches, for instance, using reagents like zinc

bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), can introduce the •CHF₂ radical onto the

electron-deficient pyrazine ring.[1]

Amination: The final step typically involves a nucleophilic aromatic substitution (SNAr)

reaction. The 2-halo-5-(difluoromethyl)pyrazine intermediate is treated with ammonia or a

protected amine equivalent.[1] The electron-withdrawing nature of both the pyrazine

nitrogens and the difluoromethyl group activates the halide leaving group towards

displacement.[1]

Chemical Reactivity Profile
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The reactivity of 5-(Difluoromethyl)pyrazin-2-amine is governed by the interplay between the

electron-deficient pyrazine ring and the nucleophilic primary amine.

5-(Difluoromethyl)pyrazin-2-amine

Key Reactive Sites

Nucleophilic Amine (-NH₂)
Reacts with electrophiles

(e.g., acyl chlorides, sulfonyl chlorides)

 Site of
 derivatization 

Electron-Deficient Ring
Susceptible to nucleophilic attack

(activated by CHF₂ group)

 SNAr possible
 at C-3/C-6 

Click to download full resolution via product page

Caption: Key reactive centers of 5-(Difluoromethyl)pyrazin-2-amine.

Reactivity of the Primary Amine: The 2-amino group is a potent nucleophile and represents

the primary site for derivatization. It readily reacts with a wide range of electrophiles, such as

acyl chlorides, sulfonyl chlorides, and isocyanates, to form stable amide, sulfonamide, and

urea linkages, respectively. This reactivity is fundamental to its role as a scaffold for building

more complex molecules in drug discovery programs.

Reactivity of the Pyrazine Ring: The pyrazine ring is inherently electron-deficient due to the

presence of two electronegative nitrogen atoms.[1] This characteristic is further amplified by

the strong electron-withdrawing effect of the 5-(difluoromethyl) group. Consequently, the ring

is highly activated towards nucleophilic aromatic substitution (SNAr) but deactivated towards

electrophilic aromatic substitution.

Exemplary Experimental Protocol: Amide Coupling
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To illustrate its practical application, the following section details a generalized, step-by-step

protocol for the coupling of 5-(Difluoromethyl)pyrazin-2-amine with a generic carboxylic acid

(R-COOH). This is a foundational reaction in medicinal chemistry for library synthesis.

Objective: To synthesize N-(5-(difluoromethyl)pyrazin-2-yl)amide.

Materials:

5-(Difluoromethyl)pyrazin-2-amine

Carboxylic acid (R-COOH)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate, Saturated aq. NaHCO₃, Brine

Anhydrous MgSO₄

Methodology:

Reagent Preparation: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous

DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room

temperature for 15 minutes.

Rationale: This pre-activation step forms a highly reactive acyl-activated ester intermediate

from the carboxylic acid, facilitated by the coupling agent HATU. DIPEA acts as a non-

nucleophilic base to neutralize the generated acids.

Coupling Reaction: Add a solution of 5-(Difluoromethyl)pyrazin-2-amine (1.0 equivalent) in

anhydrous DMF to the activated carboxylic acid mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
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until the starting amine is consumed (typically 2-12 hours).

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash

sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU

byproducts) and brine.

Rationale: The aqueous work-up serves to quench the reaction and remove water-soluble

reagents and byproducts.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the resulting crude product by flash column chromatography on

silica gel to yield the desired amide.

Rationale: Chromatography is essential to isolate the pure product from any remaining

starting materials, reagents, or side products, ensuring high purity for subsequent

biological testing.

Applications and Significance in Drug Development
The unique combination of the pyrazine heterocycle and the difluoromethyl group makes 5-
(Difluoromethyl)pyrazin-2-amine a highly valuable building block for creating novel

therapeutic agents.

Bioisosterism and Improved Properties: The CHF₂ group can act as a bioisostere of a

hydroxyl group, capable of forming hydrogen bonds, but with increased lipophilicity. This can

enhance cell membrane permeability and improve oral bioavailability.[4] Furthermore, the

robust C-F bonds render the group more resistant to metabolic oxidation compared to a

methyl or methoxy group, often leading to an improved pharmacokinetic profile.

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic amine core that

forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The 2-

aminopyrazine motif is a common and effective scaffold for this purpose. Derivatization of the

amino group allows for the exploration of different side chains to achieve potency and

selectivity.

Diverse Pharmacological Potential: Pyrazine derivatives are associated with a broad

spectrum of biological activities.[2] The incorporation of the difluoromethyl group can fine-
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tune these activities and lead to the discovery of novel agents with potential applications as

anticancer, anti-inflammatory, antiviral, or antibacterial drugs.[2][4]

Conclusion
5-(Difluoromethyl)pyrazin-2-amine stands out as a strategically important molecular building

block. Its chemical architecture provides a robust platform for generating diverse libraries of

complex molecules. The electron-deficient, yet functionalizable, pyrazine core, combined with

the property-enhancing difluoromethyl group, offers medicinal chemists a powerful tool to

address the multifaceted challenges of modern drug discovery. A thorough understanding of its

physicochemical properties, reactivity, and synthetic accessibility is paramount for leveraging

its full potential in the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/B1530726
https://pubmed.ncbi.nlm.nih.gov/37300915/
https://pubmed.ncbi.nlm.nih.gov/37300915/
https://www.researchgate.net/publication/371373358_Pharmacological_activity_and_mechanism_of_pyrazines
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121506/
https://www.achemblock.com/u103297-5-difluoromethyl-pyrazin-2-amine.html
https://www.achemblock.com/u103297-5-difluoromethyl-pyrazin-2-amine.html
https://labchem-wako.fujifilm.com/jp/product/detail/W01FLCF841166.html
https://labchem-wako.fujifilm.com/jp/product/detail/W01FLCF841166.html
https://labchem-wako.fujifilm.com/jp/product/detail/W01FLCF841166.html
https://www.benchchem.com/product/b1530726#5-difluoromethyl-pyrazin-2-amine-chemical-properties
https://www.benchchem.com/product/b1530726#5-difluoromethyl-pyrazin-2-amine-chemical-properties
https://www.benchchem.com/product/b1530726#5-difluoromethyl-pyrazin-2-amine-chemical-properties
https://www.benchchem.com/product/b1530726#5-difluoromethyl-pyrazin-2-amine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1530726?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

